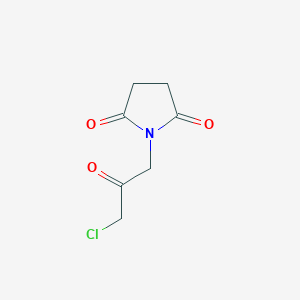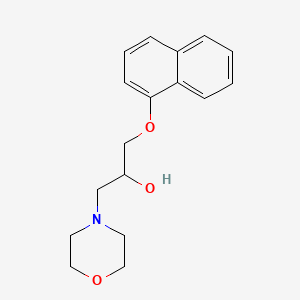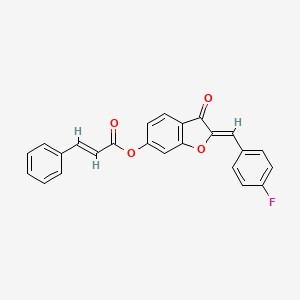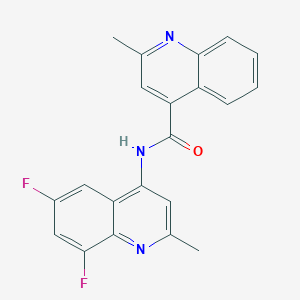
1-(3-Chloro-2-oxopropyl)pyrrolidine-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Pyrrolidinedione, 1-(3-chloro-2-oxopropyl)- is a heterocyclic compound that belongs to the class of pyrrolidinediones. This compound is characterized by the presence of a pyrrolidinedione ring substituted with a 3-chloro-2-oxopropyl group. Pyrrolidinediones are known for their diverse biological and pharmacological activities, making them significant in various fields of scientific research .
Métodos De Preparación
The synthesis of 2,5-Pyrrolidinedione, 1-(3-chloro-2-oxopropyl)- can be achieved through several synthetic routes. One common method involves the reaction of maleic anhydride with 3-chloro-2-oxopropylamine under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
2,5-Pyrrolidinedione, 1-(3-chloro-2-oxopropyl)- undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to yield hydroxy derivatives.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.
Common reagents used in these reactions include sodium hydroxide for hydrolysis, hydrogen peroxide for oxidation, and lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2,5-Pyrrolidinedione, 1-(3-chloro-2-oxopropyl)- has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Mecanismo De Acción
The mechanism of action of 2,5-Pyrrolidinedione, 1-(3-chloro-2-oxopropyl)- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby affecting various biochemical processes. For example, it may inhibit enzymes involved in DNA replication or protein synthesis, leading to its potential use as an anticancer agent . The exact molecular targets and pathways depend on the specific biological context and the nature of the compound’s interactions with cellular components.
Comparación Con Compuestos Similares
2,5-Pyrrolidinedione, 1-(3-chloro-2-oxopropyl)- can be compared with other similar compounds such as:
Pyrrolidine-2,5-dione: A versatile scaffold used in drug discovery for its biological activity.
3-Chloro-1-aryl pyrrolidine-2,5-diones: Evaluated for their inhibitory activity on human carbonic anhydrase isoenzymes.
The uniqueness of 2,5-Pyrrolidinedione, 1-(3-chloro-2-oxopropyl)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various scientific and industrial applications.
Propiedades
Número CAS |
85834-38-4 |
|---|---|
Fórmula molecular |
C7H8ClNO3 |
Peso molecular |
189.59 g/mol |
Nombre IUPAC |
1-(3-chloro-2-oxopropyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C7H8ClNO3/c8-3-5(10)4-9-6(11)1-2-7(9)12/h1-4H2 |
Clave InChI |
QUGXRLMLIODQKR-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)N(C1=O)CC(=O)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[5-tert-butyl-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B15111439.png)
![4-chloro-5-{[3-(diethylamino)propyl]amino}-2-(1-methyl-1H-benzimidazol-2-yl)pyridazin-3(2H)-one](/img/structure/B15111443.png)
![1-{11-[4-(dimethylamino)phenyl]-1-hydroxy-3-phenyl-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl}hexan-1-one](/img/structure/B15111458.png)


![Ethyl 4-(4-chlorophenyl)-6-oxo-2-[4-(pyrimidin-2-yl)piperazin-1-yl]-1,4,5,6-tetrahydropyrimidine-5-carboxylate](/img/structure/B15111481.png)

![3-Thiophenecarboxylic acid, 5-bromo-2-[(2-bromoacetyl)amino]-4-phenyl-, methyl ester](/img/structure/B15111489.png)
![3-(1,3-benzodioxol-5-ylmethyl)tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-imine 5,5-dioxide](/img/structure/B15111495.png)

![(2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-6-[(4-fluorobenzyl)oxy]-1-benzofuran-3(2H)-one](/img/structure/B15111525.png)
![1-(2,2-difluoroethyl)-N-[(2-methylpyrazol-3-yl)methyl]pyrazol-4-amine;hydrochloride](/img/structure/B15111529.png)

![1H-1,2,3-Triazole-4-carboxylic acid, 1-[[1-(methylsulfonyl)-2-piperidinyl]methyl]-](/img/structure/B15111534.png)
